(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
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Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors (LDLRs) on the surface of cells .
Mode of Action
The compound acts as a It is converted by liver carboxyesterase (CES1) to its active form, which selectively inhibits the synthesis of PCSK9 . This inhibition is achieved by binding to the PCSK9 protein, preventing it from interacting with LDLRs .
Biochemical Pathways
The compound affects the cholesterol homeostasis pathway . By inhibiting PCSK9 synthesis, it increases the number of LDLRs on the cell surface, enhancing the uptake and clearance of LDL-C from the bloodstream . This leads to a decrease in circulating LDL-C levels, which is beneficial for patients with hypercholesterolemia .
Pharmacokinetics
The compound exhibits good oral bioavailability . After oral administration, it is rapidly converted to its active form by CES1 in the liver . The active form of the compound has been found in significant concentrations in mice and monkeys shortly after oral administration . .
Result of Action
The compound effectively lowers plasma PCSK9 levels . In humanized PCSK9 mice, it has been shown to reduce PCSK9 levels by 26-53% a few hours after oral administration . This leads to a decrease in circulating LDL-C levels, which can help manage hypercholesterolemia .
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-15-13(4-2-8-19-15)17(22)21-10-6-12(7-11-21)24-16-14(18)5-3-9-20-16/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCJAIALODXDQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.